2-(N-methyl3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)acetic acid
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Overview
Description
2-(N-methyl3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)acetic acid is a complex organic compound with the molecular formula C12H15NO6S and a molecular weight of 301.32 g/mol . This compound is characterized by the presence of a benzodioxepine ring system, which is a bicyclic structure containing both oxygen and sulfur atoms. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 2-(N-methyl3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)acetic acid involves multiple steps, typically starting with the preparation of the benzodioxepine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The sulfonamido group is then introduced via sulfonation reactions, followed by the attachment of the acetic acid moiety through esterification or amidation reactions . Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-(N-methyl3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of sulfonamides to amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamido group, where nucleophiles such as amines or thiols replace the sulfonamide moiety.
Scientific Research Applications
2-(N-methyl3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)acetic acid is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its unique structural features.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(N-methyl3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzodioxepine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-(N-methyl3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)acetic acid include:
2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)acetic acid: This compound lacks the N-methyl group, which may affect its binding properties and reactivity.
2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)propanoic acid: The presence of a propanoic acid moiety instead of acetic acid can influence its solubility and biological activity.
The uniqueness of this compound lies in its specific structural features, such as the N-methyl group and the benzodioxepine ring, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl(methyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c1-13(8-12(14)15)20(16,17)9-3-4-10-11(7-9)19-6-2-5-18-10/h3-4,7H,2,5-6,8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVGNJOKUPLOAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC2=C(C=C1)OCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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